Penilloic Acids of Nafcillin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

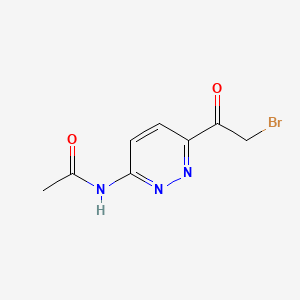

Penilloic acids of nafcillin are degradation products derived from the antibiotic nafcillin, a member of the penicillin family. These compounds are formed through the hydrolytic opening of the beta-lactam ring in nafcillin, resulting in the formation of penilloic acids. Nafcillin is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci .

科学的研究の応用

Penilloic acids of nafcillin have several scientific research applications:

作用機序

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .

Safety and Hazards

Penilloic Acids of Nafcillin may cause an allergic skin reaction . Nafcillin, from which Penilloic Acids are derived, is a semisynthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non penicillinase-producing strains of Staphylococcus species .

将来の方向性

Research has found that penilloic acid, one of the main MIs of penicillin, could trigger NAHRs via inducing increased vascular permeability . This study revealed that penilloic acid was the chief culprit involved in penicillin-induced immediate NAHRs in mice, which mainly associated with direct stimulation of vascular hyperpermeability and exudative inflammation . The activations of arachidonic acid metabolites (AAMs) and RhoA/ROCK signaling pathway played important roles in these reactions . This could be a potential area for future research.

準備方法

Synthetic Routes and Reaction Conditions: Penilloic acids of nafcillin can be synthesized by the hydrolytic opening of the beta-lactam ring in nafcillin. This process involves the use of mild reduced pressure (vacuum) in the presence of an inorganic acid, either in water or in a mixture of water and a water-miscible organic solvent. This method allows for the isolation of penilloic acid derivatives in high yields without further purification .

Industrial Production Methods: The industrial production of penilloic acids involves the degradation of penicillin derivatives. The highly strained beta-lactam ring and its amide bond break open in the presence of acid, giving rise to penilloic acid, penicillamine, and penilloaldehyde through unstable intermediates such as penillic acid, penicilloic acid, and penicillenic acid .

化学反応の分析

Types of Reactions: Penilloic acids undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the beta-lactam ring is a key reaction that leads to the formation of penilloic acids .

Common Reagents and Conditions:

Hydrolysis: Involves the use of water or hydroxide ions to break the beta-lactam ring.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Substitution: Involves the replacement of functional groups in the penilloic acid structure.

Major Products Formed: The major products formed from these reactions include penilloic acid, penicillamine, and penilloaldehyde .

類似化合物との比較

Penilloic acids are similar to other penicillin degradation products such as penicilloic acids and penillic acids. penilloic acids are unique in their formation through the hydrolytic opening of the beta-lactam ring in nafcillin. Similar compounds include:

Penicilloic acids: Formed by the hydrolytic opening of the beta-lactam ring in penicillins.

Penillic acids: Another degradation product of penicillins formed through the hydrolysis of the beta-lactam ring.

Penilloic acids of nafcillin are distinct due to their specific formation from nafcillin and their unique chemical properties.

特性

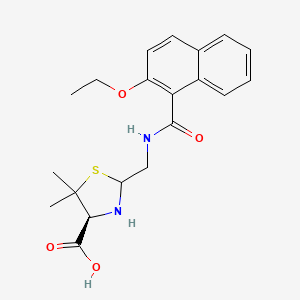

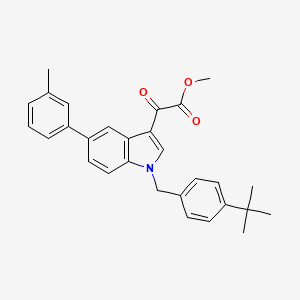

IUPAC Name |

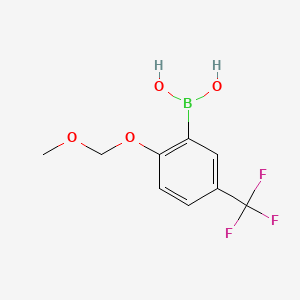

(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHZZRUECRWKAX-LWKPJOBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)